molecular formula C10H10F3NO2S B12413551 (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine

(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine

Cat. No.: B12413551
M. Wt: 265.25 g/mol
InChI Key: CQBDTOILYHIRIW-TWGQIWQCSA-N
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Description

(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine is a synthetic organic compound characterized by the presence of a benzenesulfonyl group and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzenesulfonyl chloride with a trifluorobut-2-en-1-amine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for scaling up the reaction, purification, and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted derivatives.

Scientific Research Applications

(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological targets.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group and trifluoromethyl groups contribute to its reactivity and ability to interact with enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through specific interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its benzenesulfonyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H10F3NO2S

Molecular Weight

265.25 g/mol

IUPAC Name

(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine

InChI

InChI=1S/C10H10F3NO2S/c11-9(6-7-14)10(12,13)17(15,16)8-4-2-1-3-5-8/h1-6H,7,14H2/b9-6-

InChI Key

CQBDTOILYHIRIW-TWGQIWQCSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)C(/C(=C/CN)/F)(F)F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C(=CCN)F)(F)F

Origin of Product

United States

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